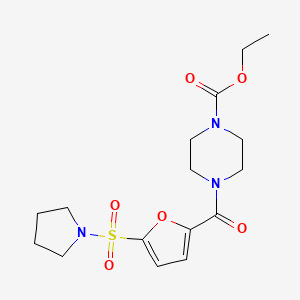

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with two distinct functional groups:

- Ethyl carboxylate at the 1-position of piperazine, a common motif in prodrug design to enhance bioavailability.

- 5-(Pyrrolidin-1-ylsulfonyl)furan-2-carbonyl group at the 4-position of piperazine. This substituent combines a furan ring with a sulfonamide-linked pyrrolidine, conferring unique electronic and steric properties.

This compound is structurally related to piperazine-based derivatives widely explored in medicinal chemistry for their ability to modulate biological targets such as kinases, GPCRs, and efflux pumps .

Properties

IUPAC Name |

ethyl 4-(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)13-5-6-14(25-13)26(22,23)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZONDFZNBCRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.

Compound Overview

- Molecular Formula : C16H23N3O6S

- Molecular Weight : 385.44 g/mol

- CAS Number : 1171580-52-1

- Purity : Typically ≥95%

The compound features a piperazine ring and a furan moiety, which are known for their diverse pharmacological activities. The presence of the pyrrolidine sulfonyl group enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound generally involves multiple steps, including:

- Formation of the Furan Ring : Achieved through cyclization reactions.

- Sulfonamide Formation : The pyrrolidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.

- Piperazine Coupling : The furan derivative is then coupled with piperazine under appropriate conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 3.12 | 12.5 |

| Compound B | 6.25 | 25 |

| This compound | TBD | TBD |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the piperazine and furan rings, which are common in many anticancer agents. Preliminary studies indicate that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A case study involving related compounds demonstrated that they could significantly reduce glioma cell viability in vitro, showcasing their potential as anticancer agents.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in proliferation and survival.

Case Studies

- Antimicrobial Evaluation : A study tested various derivatives against S. aureus and reported significant inhibition at concentrations as low as 3 µg/mL for structurally similar compounds.

- Anticancer Studies : Research on pyrrolidine derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that modifications to the ethoxycarbonyl structure may enhance bioactivity.

Comparison with Similar Compounds

Key Observations :

- The sulfonamide-pyrrolidine-furan group in the target compound distinguishes it from simpler furan-substituted analogs (e.g., Ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate) by introducing enhanced hydrogen-bonding capacity and rigidity .

- Indole-containing analogs (e.g., ) prioritize aromatic stacking interactions, making them suitable for targeting hydrophobic binding pockets in enzymes or receptors .

- tert-Butyl esters () are often used as protective groups in multi-step syntheses, whereas ethyl esters (target compound) may offer better metabolic stability .

Functional Group Contributions to Physicochemical Properties

| Compound Class | Example | logP (Predicted) | Molecular Weight | Solubility (Predicted) |

|---|---|---|---|---|

| Sulfonamide-furan derivatives | Target compound | ~2.5 | ~453.5 g/mol | Moderate (polar sulfonamide) |

| Simple furan derivatives | Ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate | ~1.8 | ~307.3 g/mol | High |

| Indole derivatives | Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate | ~3.2 | ~357.4 g/mol | Low |

| tert-Butyl-protected analogs | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | ~2.1 | ~305.4 g/mol | Moderate |

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.